Dipentyl pentylphosphonate
Description
Overview of Organophosphorus Compounds and Their Significance
Organophosphorus compounds are a broad class of organic molecules containing at least one carbon-phosphorus (C-P) bond. taylorandfrancis.comnih.gov This direct C-P linkage distinguishes them from phosphate (B84403) esters, which feature a carbon-oxygen-phosphorus (C-O-P) bond. atamanchemicals.com The field of organophosphorus chemistry is vast, with compounds that are integral to numerous industrial, agricultural, and medicinal applications. taylorandfrancis.combdu.ac.in Their significance stems from their diverse chemical properties, which can be tailored by modifying the organic substituents attached to the phosphorus atom. nih.gov
These compounds play crucial roles as pesticides and herbicides in agriculture, flame retardants in plastics and textiles, additives in lubricants, and solvents. atamanchemicals.comwikipedia.orgnih.gov In the realm of medicinal chemistry, phosphonates are recognized as stable bioisosteres for phosphates and are used in the development of antiviral and anticancer drugs, enzyme inhibitors, and bone-targeting agents. nih.govfrontiersin.org The versatility and widespread use of organophosphorus compounds underscore their importance in modern science and technology. taylorandfrancis.combdu.ac.in
Classification and Structural Characteristics of Phosphonate (B1237965) Esters
Phosphonate esters are a specific class of organophosphorus compounds derived from phosphonic acid (R-PO(OH)₂). atamanchemicals.comwikipedia.org Their general structure is characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a carbon atom of an organic group (R), and single-bonded to two alkoxy or aryloxy groups (OR'). atamanchemicals.com This arrangement results in a tetrahedral geometry around the phosphorus center. wikipedia.org
The key structural feature of a phosphonate ester is the direct and highly stable carbon-phosphorus bond, which imparts significant resistance to chemical and enzymatic hydrolysis compared to the P-O-C bond in phosphate esters. atamanchemicals.comnih.gov The P=O bond is highly polar and contributes to the unique reactivity and physical properties of these molecules. atamanchemicals.com Phosphonate esters can be classified based on the nature of the organic substituents:
Dialkyl alkylphosphonates: Both the group attached directly to the phosphorus (R) and the ester groups (R') are alkyl chains. Dipentyl pentylphosphonate falls into this category.
Aryl phosphonates: One or more of the organic groups are aromatic rings. atamanchemicals.com
Mixed alkyl-aryl phosphonates: A combination of alkyl and aryl groups are present. atamanchemicals.com
Phosphonamidates: One of the ester oxygens is replaced by a nitrogen atom. wikipedia.org
Historical Context and Evolution of Phosphonate Ester Research
The study of organophosphorus compounds dates back to the 19th century, but significant advancements in phosphonate chemistry occurred in the 20th century. A pivotal moment was the development of the Michaelis-Arbuzov reaction, which remains a primary method for forming the C-P bond and synthesizing phosphonate esters. bdu.ac.inwikipedia.org
Early research was driven by the discovery of their potent biological activity, leading to their development as insecticides after World War II. atamanchemicals.comnih.gov Over the decades, research expanded to explore their utility in other areas. In the mid-20th century, their efficacy as flame retardants was established. wikipedia.org The discovery of the biological activity of phosphonate natural products, such as the antibiotic fosfomycin, spurred interest in their medicinal applications. nih.gov More recently, research has focused on creating phosphonate prodrugs to improve bioavailability and on designing highly specific phosphonate-based enzyme inhibitors and radiolabeling agents. nih.govfrontiersin.orgnih.gov
Specific Contextualization of this compound within Phosphonate Chemistry
This compound, also known as diamyl amylphosphonate, is a dialkyl alkylphosphonate. lookchem.comnih.gov Its structure consists of a central phosphorus atom bonded to a pentyl group, a double-bonded oxygen, and two pentoxy ester groups. nih.gov As a simple, symmetrical dialkyl alkylphosphonate, it serves as a representative compound for studying the fundamental physicochemical properties of this class, such as solubility, volatility, and chromatographic behavior. researchgate.net
Due to its structural similarities to the core of certain nerve agents but lacking their extreme toxicity, this compound and related compounds like dimethyl methylphosphonate (B1257008) (DMMP) are used as chemical warfare agent (CWA) simulants. researchgate.neticm.edu.pl This application is crucial for testing the efficacy of protective materials, decontamination procedures, and detection equipment without the hazards associated with live agents. icm.edu.plcdc.gov
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily focused on its application in separation science and as a CWA simulant. A significant area of study involves its use as the active component in extraction chromatography resins, specifically the commercially available UTEVA resin. nih.govtandfonline.com Research objectives in this context include:
Developing and optimizing methods for radiochemical separation. For instance, studies have demonstrated the use of UTEVA resin to separate the medically relevant radioisotope Scandium-44 (⁴⁴Sc) from irradiated calcium targets for use in Positron Emission Tomography (PET) imaging. nih.gov
Investigating the retention and separation of actinides like uranium. Research has explored the use of UTEVA resin for purifying uranium from waste solutions, a critical step in nuclear waste management and analysis. tandfonline.comresearchgate.net
Determining the distribution coefficients and separation factors for various metal ions in different acidic media to predict and control chromatographic separations. nih.gov
Another research objective is to understand its behavior as a simulant for nerve agents. This involves studying its retention and penetration through protective materials, such as polyurethane rubber, to assess the barrier properties of these materials against more toxic chemical agents. icm.edu.pl
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₃O₃P | lookchem.comnih.gov |
| Molecular Weight | 292.39 g/mol | nih.gov |
| Density | 0.934 g/cm³ | lookchem.comchemsrc.com |
| Boiling Point | 364.8 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 188.1 °C | lookchem.comchemsrc.com |
| IUPAC Name | 1-[pentoxy(pentyl)phosphoryl]oxypentane | nih.gov |
| CAS Number | 6418-56-0 | lookchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6418-56-0 |
|---|---|
Molecular Formula |
C15H33O3P |
Molecular Weight |
292.39 g/mol |
IUPAC Name |
1-[pentoxy(pentyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C15H33O3P/c1-4-7-10-13-17-19(16,15-12-9-6-3)18-14-11-8-5-2/h4-15H2,1-3H3 |
InChI Key |
QMOMLBXAJYQNCP-UHFFFAOYSA-N |
SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
Canonical SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
Other CAS No. |
6418-56-0 |
Origin of Product |
United States |
Synthetic Methodologies for Dipentyl Pentylphosphonate
Traditional Arbuzov Reaction and Its Adaptations for Dipentyl Pentylphosphonate Synthesis
The Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively studied by Aleksandr Arbuzov, stands as a cornerstone for the synthesis of phosphonates. chinesechemsoc.orgjk-sci.com It is one of the most fundamental and widely utilized methods for creating a C-P bond. chinesechemsoc.orgchinesechemsoc.org The classic reaction involves the transformation of a trialkyl phosphite (B83602) into a dialkyl alkylphosphonate upon reaction with an alkyl halide. jk-sci.comgoogle.com
For the specific synthesis of this compound, the reaction would involve tripentyl phosphite and a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane). The mechanism proceeds via a nucleophilic Sɴ2 attack of the trivalent phosphorus atom on the pentyl halide, forming a quasi-phosphonium salt intermediate. jk-sci.comwikipedia.org This intermediate then undergoes dealkylation, where the displaced halide anion attacks one of the pentyl groups on the oxygen atoms, yielding the stable pentavalent this compound and a pentyl halide as a byproduct. jk-sci.comwikipedia.org
The traditional Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed effectively. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the order being RI > RBr > RCl. jk-sci.com Therefore, using 1-iodopentane (B145852) would likely result in a faster reaction compared to 1-chloropentane.
To overcome the harsh conditions of the classical method, several catalytic and modified approaches have been developed:
Lewis Acid Catalysis: Lewis acids can be employed to promote the reaction under milder conditions. For instance, a silica (B1680970) gel-supported cerium(III) chloride (CeCl₃·7H₂O-SiO₂) catalyst has been shown to effectively facilitate the Michaelis-Arbuzov reaction, offering high yields and simpler work-up procedures. scholarsresearchlibrary.com
Microwave Irradiation: Microwave-assisted, solvent-free conditions have proven to be a rapid and efficient alternative for preparing dialkyl alkylphosphonates. tandfonline.com This method significantly reduces reaction times (from hours to minutes) and can lead to excellent yields. tandfonline.com For example, the reaction of various alkyl chlorides with trialkyl phosphites on an alumina (B75360) surface under microwave irradiation gives the desired phosphonates in 73-90% yields. tandfonline.com
Metal Catalysis: While more common for aryl phosphonates, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed that proceed under mild conditions. organic-chemistry.org
The table below summarizes typical conditions for the Arbuzov reaction.
| Method | Catalyst/Support | Temperature | Reaction Time | Yield | Notes |
| Classical | None | 120-160 °C | Several hours | Moderate to High | High temperatures required; reactivity order I > Br > Cl. wikipedia.org |
| Lewis Acid | CeCl₃·7H₂O-SiO₂ | Room Temp. to Reflux | Variable | High (85-94%) | Heterogeneous catalyst, easy to remove. scholarsresearchlibrary.com |
| Microwave | Alumina (Al₂O₃) | N/A (Microwave) | 5-10 min | High (73-90%) | Solvent-free, rapid, and high-yielding. tandfonline.com |
| Iodine Catalysis | Iodine (catalytic) | Reflux | ~24 hours | Very High (>90%) | Avoids the use of external alkyl iodides by isomerizing the phosphite. tandfonline.com |
The Arbuzov reaction is generally most effective for primary alkyl halides. jk-sci.com Secondary and tertiary alkyl halides are less suitable, as they tend to undergo elimination reactions, producing alkenes instead of the desired phosphonate (B1237965). chinesechemsoc.orgchinesechemsoc.org This is a significant limitation when attempting to synthesize analogs of this compound with branched alkyl chains on the phosphorus atom.
Another limitation arises from the dealkylation step. If the alkyl groups of the phosphite are different from the alkyl group of the halide, a mixture of products can be formed. However, for a "homo" trialkyl phosphonate like tripentyl phosphite, this is not an issue. A potential side reaction is the isomerization of the starting phosphite, which can sometimes compete with the main reaction. chinesechemsoc.org Furthermore, certain functional groups, such as ketones or nitro groups, are not compatible with the high temperatures and nucleophilic conditions of the classical Arbuzov reaction. chinesechemsoc.orgchinesechemsoc.org
Alternative Synthetic Routes to this compound
While the Arbuzov reaction is a primary method, other synthetic strategies offer alternative pathways to this compound and its analogs, sometimes overcoming the limitations of the classical approach.
The Michaelis-Becker reaction provides an alternative for C-P bond formation. wikipedia.org This method involves the reaction of a dialkyl phosphite (a source of a phosphonate anion) with a substrate like an alkyl halide. wikipedia.orgsustech.edu.cn To synthesize this compound, this would involve deprotonating dipentyl phosphite (dipentyl hydrogen phosphonate) with a suitable base (e.g., sodium hydride or an alkoxide) to form the sodium salt, which then acts as a nucleophile to displace a halide from a pentyl halide.
The reaction mechanism is an Sɴ2 substitution of the halide by the phosphorus anion. sustech.edu.cn A key advantage is the ability to use different dialkyl phosphites and alkyl halides to create unsymmetrical phosphonates. However, the yields of the Michaelis-Becker reaction are often lower than those obtained from the corresponding Arbuzov reaction. wikipedia.org Recent advancements include the development of copper-catalyzed, enantioconvergent radical versions of this reaction, which expand its scope beyond the traditional Sɴ2 pathway, though this is more relevant for creating chiral phosphonates. sustech.edu.cn
Esterification and transesterification reactions offer routes that form the P-O-C bonds of the ester groups, starting from a pre-formed C-P bond.
Direct Esterification: This approach starts with pentylphosphonic acid. The acid can be esterified by reacting it with pentanol (B124592) under acidic conditions, analogous to the Fischer esterification of carboxylic acids. chemistrysteps.com However, controlling the degree of esterification to obtain the diester exclusively can be challenging, as a mixture of the monoester and diester can form. mdpi.com The use of specific reagents like triethyl orthoacetate has been shown to selectively produce either mono- or diethyl esters of phosphonic acids depending on the reaction temperature. mdpi.com At higher temperatures (e.g., 90°C), the diester is formed in high yield. mdpi.com
Transesterification: This method involves exchanging the ester groups of a starting phosphonate with a different alcohol. For instance, a diaryl phosphonate could be refluxed in pentanol with a catalytic amount of sodium pentoxide to yield this compound. google.com Another efficient method involves the transesterification of more reactive phosphonate esters, such as cyclic pinacol (B44631) phosphonates. These can be prepared and then transesterified with an alcohol (like pentanol) under acidic conditions to yield the desired dialkyl phosphonate. acs.orgnih.gov
| Method | Starting Materials | Key Reagents | Notes |
| Direct Esterification | Pentylphosphonic acid, Pentanol | Triethyl orthoacetate, Heat (90°C) | Can selectively produce diesters at elevated temperatures. mdpi.com |
| Transesterification | Diaryl pentylphosphonate, Pentanol | Sodium pentoxide (catalyst) | Drives reaction by removing the phenolic by-product. google.com |
| Transesterification | Pinacol pentylphosphonate, Pentanol | Acidulated pentanol | Utilizes the reactivity of cyclic phosphonate esters. acs.orgnih.gov |
Emerging radical-based methods provide powerful, modern alternatives to traditional ionic pathways for C-P bond formation. scispace.com These reactions often proceed under much milder conditions and exhibit broader functional group tolerance. chinesechemsoc.orgnih.gov
Photoredox-Catalyzed Radical Arbuzov Reaction: This approach transforms the mechanism of the Arbuzov reaction from nucleophilic substitution to a radical process. chinesechemsoc.orgchinesechemsoc.org Visible-light photoredox catalysis can generate an alkyl radical from a pentyl halide (iodide or bromide). This radical then adds to a specialized phosphite reagent. chinesechemsoc.org Subsequent steps lead to the phosphonate product, often after a workup with an alcohol like methanol (B129727) or ethanol (B145695) to perform a transesterification to the desired ester. chinesechemsoc.orgchinesechemsoc.org This method is applicable to primary, secondary, and even tertiary alkyl halides, overcoming a major limitation of the classical Arbuzov reaction. chinesechemsoc.org
Radical Hydrophosphonylation of Alkenes: This strategy involves the addition of a P-H bond across a C=C double bond. scispace.com A phosphonyl radical can be generated from a dialkyl phosphite (like dipentyl phosphite) using a radical initiator (e.g., peroxides, AIBN) or through catalysis (e.g., silver, bismuth, or photoredox catalysts). scispace.comnih.govbohrium.com This radical then adds to an alkene, such as 1-pentene, in an anti-Markovnikov fashion to form a carbon-centered radical, which is then quenched to give the final product. oaepublish.com These reactions are atom-economical and can be performed under mild, energy-efficient conditions. scispace.comnih.gov For example, bismuth chloride (BiCl₃) can act as an inexpensive and non-toxic catalyst under visible light to generate phosphonyl radicals from H-phosphine oxides for addition to alkenes. nih.gov
These radical methods represent the cutting edge of phosphonate synthesis, enabling the formation of C-P bonds in complex molecules under conditions that preserve sensitive functional groups. chinesechemsoc.orgnih.govacs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of phosphonates aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org For a compound like this compound, these principles can be applied to the established synthetic routes.
Key areas for greening the synthesis include the choice of solvents, catalysts, and energy sources. Traditional syntheses often use volatile organic compounds (VOCs) as solvents. Green alternatives include using more environmentally benign solvents like ethanol, polyethylene (B3416737) glycol (PEG), or water, or conducting the reaction under solvent-free conditions. rsc.orgnih.govfrontiersin.org For instance, the Michaelis-Becker reaction has been successfully performed using PEG-400 as a recyclable solvent, avoiding the need for toxic organic solvents. nih.govfrontiersin.org Similarly, certain Kabachnik–Fields reactions, which also produce phosphonates, have been effectively carried out in ethanol. rsc.org
Catalyst choice is another critical factor. Shifting from stoichiometric strong bases like sodium hydride in the Michaelis-Becker reaction to catalytic systems can significantly reduce waste. Phase-transfer catalysts (PTCs) are one such option that can be used in smaller quantities. tandfonline.comresearchgate.net The development of reusable, solid-supported catalysts or nanocatalysts (e.g., nano ZnO, nano CaO) also aligns with green chemistry principles by simplifying catalyst recovery and reuse. rsc.org
Energy consumption can be addressed by using alternative energy sources like microwave irradiation or ultrasonication. rsc.org These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. rsc.org For example, a solvent-free Kabachnik–Fields reaction using sonication was completed in seconds with a 99% yield. rsc.org Applying these energy-efficient techniques to the high-temperature Arbuzov reaction for this compound synthesis could offer substantial environmental benefits.
Table 2: Application of Green Chemistry Principles to Phosphonate Synthesis
| Green Chemistry Principle | Traditional Approach | Green Alternative | Potential Benefit for this compound Synthesis |
| Safer Solvents | Volatile Organic Solvents (e.g., Toluene, CH₂Cl₂) tandfonline.comrsc.org | Ethanol, Water, Polyethylene Glycol (PEG), Solvent-free rsc.orgfrontiersin.org | Reduced toxicity, waste, and environmental impact. |
| Catalysis | Stoichiometric strong base (e.g., NaH) acs.org | Phase-transfer catalysts, reusable nanocatalysts (e.g., nano ZnO) researchgate.netrsc.org | Reduced waste, improved atom economy, easier purification. |
| Energy Efficiency | Conventional heating (reflux) for extended periods acs.org | Microwave irradiation, Ultrasonication rsc.org | Drastically reduced reaction times, lower energy consumption. |
Purification and Isolation Techniques for this compound
Following synthesis, a pure sample of this compound must be isolated from unreacted starting materials, byproducts, and catalysts. Standard laboratory and industrial purification techniques, including chromatography, distillation, and crystallization, are employed for this purpose.
Chromatographic Separation Methods
Extraction chromatography is a highly effective technique for the purification and separation of organophosphorus compounds. This compound itself is the active component in a commercially available extraction resin known as UTEVA (Uranium and TEtraValent Actinides) resin. nih.govtriskem-international.com This resin is used to selectively separate actinides and other specific elements from complex matrices. nih.govtriskem-international.comnih.gov The principle relies on the selective complexation of metal ions by the phosphonate groups of this compound, which is coated onto an inert polymeric support. triskem-international.com
While UTEVA resin is used for separating other substances, the underlying principle of liquid-solid phase partitioning is directly applicable to the purification of this compound itself. Column chromatography using a stationary phase like silica gel is a standard method for purifying phosphonate esters. chinesechemsoc.org In a typical procedure, the crude reaction mixture is dissolved in a minimal amount of a non-polar solvent and applied to a column packed with silica gel. A solvent system, often a gradient mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is then passed through the column. chinesechemsoc.org The components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase, allowing for the collection of pure this compound fractions.
Distillation and Crystallization Approaches
Distillation is a common method for purifying liquid compounds with sufficient volatility and thermal stability. Given that related phosphonates can be purified by distillation, this method is potentially applicable to this compound, provided it does not decompose at its boiling point under reduced pressure. chemistry-chemists.com Vacuum distillation is preferred as it lowers the required boiling temperature, minimizing the risk of thermal degradation.
Crystallization is another powerful purification technique, particularly if the target compound is a solid at room temperature or can form a stable, crystalline derivative. One specific method reported for the purification of this compound involves the formation of its uranyl nitrate (B79036) complex. chemicalbook.com This complex can be crystallized from a non-polar solvent like hexane. After isolation, the pure complex can be decomposed to recover the purified this compound. This method takes advantage of the strong coordinating ability of the phosphonate group with specific metal salts to achieve a high degree of purification.
Chemical Reactivity and Transformation Mechanisms of Dipentyl Pentylphosphonate
Hydrolytic Stability and Degradation Pathways of Dipentyl Pentylphosphonate
Phosphonate (B1237965) esters are known to be susceptible to hydrolysis under both acidic and basic conditions. researchgate.netnih.gov This degradation process occurs via the cleavage of the phosphorus-oxygen (P-O) bond, typically in a consecutive, two-step manner to first yield a monoester and then the final phosphonic acid. nih.gov The stability and degradation pathways are highly dependent on the pH of the environment.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of dialkyl alkylphosphonates generally proceeds through a bimolecular mechanism involving a nucleophilic attack by water on the phosphorus center (AAC2). nih.govbeilstein-journals.org The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus atom and leading to a pentacoordinate transition state. This intermediate subsequently collapses, eliminating a molecule of pentanol (B124592). The process is then repeated to cleave the second ester linkage.
The key steps in the AAC2 mechanism for the first hydrolysis of this compound are:
Protonation: The phosphoryl oxygen is protonated by an acid catalyst (H₃O⁺), enhancing the electrophilic character of the phosphorus atom.
Nucleophilic Attack: A water molecule attacks the activated phosphorus center.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the pentyloxy groups.
Elimination: The protonated pentyloxy group departs as pentanol, a good leaving group, regenerating the phosphoryl double bond.
This sequence is repeated for the remaining pentyl ester group to yield pentylphosphonic acid. While the AAC2 mechanism is common, an alternative AAL1 mechanism, involving the cleavage of the carbon-oxygen (C-O) bond, may occur if the alkyl group can form a stable carbocation. nih.govnih.gov Given that the pentyl group forms a less stable primary carbocation, the AAC2 pathway is the more probable mechanism for this compound under typical acidic conditions. Studies on various dialkyl methylphosphonates have shown that polar and steric effects have a less pronounced influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov
Base-Catalyzed Hydrolysis Mechanisms
In alkaline media, the hydrolysis of phosphonate esters is typically an irreversible process initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient phosphorus atom. nih.govyoutube.comchemistrysteps.com This attack forms a trigonal bipyramidal (pentacoordinate) intermediate. The intermediate is unstable and collapses by expelling one of the pentyloxide groups, which is a stronger base than the incoming hydroxide. The resulting pentyloxide anion is then protonated by water to form pentanol.
The reaction proceeds in two distinct steps:
Nucleophilic Attack: A hydroxide ion attacks the phosphorus atom, breaking the P=O π-bond and forming a pentacoordinate intermediate.
Elimination: The intermediate collapses, reforming the P=O bond and ejecting a pentyloxide anion (CH₃(CH₂)₄O⁻). This is generally the rate-determining step.
Protonation: The pentyloxide anion abstracts a proton from the solvent (water) to form pentanol and regenerate a hydroxide ion.
This process is repeated to remove the second pentyl group. Unlike acid catalysis, base-catalyzed hydrolysis is highly sensitive to steric hindrance. nih.govrsc.org Studies on other phosphinate esters show that increasing the size of the alkyl groups significantly decreases the reaction rate. nih.gov For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times more slowly than ethyl diisopropylphosphinate. nih.gov This strong steric dependence suggests that the hydrolysis of this compound would be significantly slower than that of its shorter-chain analogues like dimethyl methylphosphonate (B1257008). nih.gov
Kinetic Studies of this compound Hydrolysis
The rate of hydrolysis is strongly influenced by pH, temperature, and the structure of the ester. nih.gov
pH Dependence: The rate of hydrolysis is generally slowest in neutral conditions and increases significantly in both acidic and basic media. Alkaline hydrolysis is often faster and more efficient than acidic hydrolysis because the final phosphonic acid is converted to its conjugate base, driving the reaction to completion. ucoz.com
Steric Effects: As noted, steric hindrance from the alkyl chains plays a major role, particularly in base-catalyzed reactions. The bulky pentyl groups in this compound are expected to reduce the rate of nucleophilic attack at the phosphorus center compared to esters with smaller alkyl groups like methyl or ethyl. nih.gov In acid-catalyzed hydrolysis of dialkyl methylphosphonates, the reactivity order is iPr > Me > Et, whereas for base-catalyzed hydrolysis, the order is reversed (Me > iPr), highlighting the dominant role of steric hindrance in the latter. nih.gov
To illustrate typical kinetic findings for related compounds, the table below presents pseudo-first-order rate constants for the acid-catalyzed hydrolysis of various dialkyl arylphosphonates.
| Phosphonate Ester | Step | Rate Constant (k, h⁻¹) |
|---|---|---|
| Dimethyl Phenylphosphonate | k₁ (Diester → Monoester) | 1.14 |
| k₂ (Monoester → Acid) | 0.24 | |
| Diethyl Phenylphosphonate | k₁ (Diester → Monoester) | 0.45 |
| k₂ (Monoester → Acid) | 0.14 | |
| Diisopropyl Phenylphosphonate | k₁ (Diester → Monoester) | 0.09 |
| k₂ (Monoester → Acid) | 0.04 |
Data derived from studies on dialkyl arylphosphonates and is intended for illustrative purposes only. nih.gov
Transesterification Reactions of this compound
Transesterification, or alcoholysis, is a fundamental reaction for modifying phosphonate esters by exchanging the alkoxy groups with a different alcohol. mtak.hu This process is valuable for synthesizing new phosphonate esters that may not be easily accessible through other routes. organic-chemistry.org
Mechanistic Investigations of Alcoholysis Reactions
The mechanism of alcoholysis for phosphonate esters is analogous to their hydrolysis. It involves a nucleophilic substitution at the phosphorus center where an alcohol molecule acts as the nucleophile instead of water. The reaction can be catalyzed by either acids or bases. nih.gov
In a typical uncatalyzed or acid-catalyzed reaction, the attacking alcohol performs a nucleophilic attack on the phosphorus atom of this compound. This leads to a pentacoordinate intermediate, which then breaks down by eliminating a molecule of pentanol to form a new mixed phosphonate ester. If the reacting alcohol is in excess, the reaction can proceed further to replace the second pentyl group, resulting in a fully transesterified product. sciencemadness.org The process is generally an equilibrium, and removal of the displaced alcohol (pentanol) is often required to drive the reaction toward the desired product. sciencemadness.org
Catalyst Systems for Transesterification
Various catalyst systems can be employed to facilitate the transesterification of phosphonate esters, enhancing reaction rates and yields. The choice of catalyst depends on the specific substrates and desired reaction conditions.
Basic Catalysts: Strong bases like alkali metal alkoxides or hydrides are effective catalysts. google.com They function by deprotonating the incoming alcohol, generating a more potent alkoxide nucleophile that readily attacks the phosphorus center.
Acid Catalysts: Brønsted acids (like sulfuric acid or p-toluenesulfonic acid) and Lewis acids can catalyze the reaction by protonating the phosphoryl oxygen, thereby activating the phosphonate toward nucleophilic attack by the alcohol. researchgate.net
Ionic Liquids: Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) have been successfully used, often in conjunction with microwave irradiation, to promote the alcoholysis of dialkyl phenylphosphonates. mtak.hu
Metal-Based Catalysts: A range of metal-containing compounds, including those with zirconium, palladium, or copper, have been developed for various transformations involving phosphonates, including coupling and reduction reactions that may be related to transesterification processes. scispace.com
The table below summarizes some catalyst systems used for the transesterification of phosphonate esters.
| Catalyst Type | Specific Example(s) | Reaction Conditions | Reference |
|---|---|---|---|
| Basic | Sodium hydride (NaH) | Elevated temperature (100-200 °C) | google.com |
| Ionic Liquid | [bmim][BF₄], [bmim][PF₆] | Microwave irradiation | mtak.hu |
| Palladium-based | Pd(OAc)₂ with Xantphos ligand | Used in cross-coupling, adaptable for P-O bond formation | organic-chemistry.org |
| Uncatalyzed | Excess alcohol | Continuous flow, elevated temperature | nih.gov |
The reactivity of the pentylphosphonate moiety in this compound is characterized by the dual electronic nature of the phosphorus center and its surrounding atoms. The phosphorus atom can act as a nucleophile, while the phosphoryl group (P=O) influences the molecule's interaction with electrophiles and its coordination chemistry.
Nucleophilic and Electrophilic Reactivity of the Pentylphosphonate Moiety
The phosphorus atom in phosphonates is electron-rich and can act as a nucleophile, attacking electron-deficient centers. youtube.com Conversely, the electron-withdrawing phosphoryl oxygen atom makes the phosphorus atom susceptible to attack by strong nucleophiles. Electrophilic substitution at the phosphorus center generally proceeds with retention of its configuration. researchgate.netmdpi.com The reactivity is a balance between the nucleophilic character of the trivalent phosphorus form and the electrophilic character of the pentavalent form. researchgate.net
Dialkyl phosphonates, the class of compounds to which this compound belongs, are known to react with various carbonyl compounds. rsc.orgresearchgate.net The reaction typically involves the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon. rsc.org This can lead to the formation of α-hydroxy phosphonates or other adducts, depending on the specific reactants and conditions. rsc.org For instance, the reaction of phosphonates with ketones can result in adducts where the phosphorus atom attaches to the α-carbon of the ketone or directly to the carbonyl group. rsc.org These reactions are often reversible. libretexts.org
| Reactant Type | Reaction Description | Typical Product | Reference |
|---|---|---|---|
| Aldehydes & Ketones | Nucleophilic addition of the P-H group (in the phosphite (B83602) tautomer) across the C=O double bond. | α-Hydroxy phosphonates | rsc.orgresearchgate.net |
| Cyclopentadienones | 1:1 adduct formation, with phosphorus attaching to the α-carbon of the ketone. | Phosphorus-substituted ketone adducts | rsc.org |
| Benzoate Esters | Nucleophilic attack by a related phosphine (B1218219) at the alkyl and carbonyl carbon atoms of the esters. | Phosphine oxides, alkyl chlorides, aroyl chlorides | rsc.org |
The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry. The Michaelis-Arbuzov reaction is a classic method for creating this bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. chinesechemsoc.org This reaction proceeds via nucleophilic attack of the phosphorus on the alkyl halide. chinesechemsoc.org
Modern advancements have introduced alternative methods for C-P bond formation under milder conditions. These include photoredox-catalyzed reactions and transition metal-catalyzed cross-coupling reactions, which expand the scope of suitable substrates to include a wider range of functional groups. chinesechemsoc.orguni-regensburg.deresearchgate.net For example, palladium-catalyzed coupling of aryl halides with H-phosphonates is an efficient method for forming arylphosphonates. researchgate.net
| Reaction Name | Description | Typical Reactants | Reference |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | A classic thermal reaction forming a phosphonate ester from a phosphite and an alkyl halide. | Trialkyl phosphite, Alkyl halide | chinesechemsoc.org |
| Radical Arbuzov Reaction | A modern alternative using radical intermediates, allowing for milder conditions and broader substrate scope. | Radical phosphonylation reagent, Alkyl bromide/iodide | chinesechemsoc.org |
| Palladium-Catalyzed Cross-Coupling | An efficient method to couple aryl or vinyl halides with H-phosphonates. | Aryl/vinyl halide, H-phosphonate, Palladium catalyst | researchgate.net |
| Zinc Oxide Mediated Oxidative Phosphonylation | A photocatalytic method involving the one-electron oxidation of a substrate, allowing for coupling with a phosphonate. | Tertiary amine, Diethyl phosphonate, ZnO photocatalyst | uni-regensburg.de |
Complexation Chemistry of this compound
The phosphoryl group (P=O) in this compound is a key functional group for its coordination chemistry, acting as a Lewis base to bind with metal ions.
Ligand Properties and Coordination Modes
Dialkyl alkylphosphonates are effective ligands for a variety of metal ions. researchgate.netjournals.co.za The primary coordination site is the oxygen atom of the phosphoryl group. The donor ability of this oxygen is influenced by the electronic properties of the substituent groups attached to the phosphorus atom. The progressive replacement of electron-withdrawing alkoxy (C-O-P) groups with electron-donating alkyl (C-P) groups increases the electron density on the phosphoryl oxygen, enhancing its ability to coordinate with metal ions. journals.co.za
Phosphonates typically act as monodentate ligands, coordinating to a single metal center through the phosphoryl oxygen. However, depending on the metal ion, the solvent, and the presence of other ligands, they can also participate in more complex coordination structures, such as forming bridges between two metal centers. rsc.org The phosphonate moiety is recognized for its strong affinity for metal ions. researchgate.net
Interactions with Metal Ions in Solution
This compound has been specifically studied as a neutral organophosphorus extractant for the recovery of metals from chloride solutions. journals.co.za Its effectiveness as an extractant is part of a broader trend where metal extraction increases significantly through the series: trialkyl phosphates < dialkyl alkylphosphonates < alkyl dialkylphosphinates < trialkylphosphine oxides. journals.co.za This trend directly correlates with the increasing electron density and donor power of the phosphoryl oxygen atom across the series. journals.co.za
Studies on the extraction of zinc(II), iron(III), and indium(III) from sodium chloride solutions have demonstrated the ability of this compound to form neutral complexes that are soluble in organic solvents. The stoichiometry of these extracted complexes has been investigated, revealing the formation of species such as ZnCl₂L₂, FeCl₃L₂(H₂O), and InCl₃L₂(H₂O), where 'L' represents the this compound ligand. journals.co.za
| Metal Ion | Probable Stoichiometry of Extracted Complex | Reference |
|---|---|---|
| Zinc(II) | ZnCl₂L₂ | journals.co.za |
| Iron(III) | FeCl₃L₂(H₂O) | journals.co.za |
| Indium(III) | InCl₃L₂(H₂O) | journals.co.za |
Advanced Spectroscopic and Structural Elucidation of Dipentyl Pentylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the molecular structure and conformational dynamics of Dipentyl pentylphosphonate in solution.
The conformational preferences of dialkyl alkylphosphonates are influenced by a variety of factors, including steric and electronic effects. acs.orgacs.org High-resolution ¹H, ¹³C, and ³¹P NMR spectroscopy provides detailed insights into the rotational isomers present at equilibrium.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the pentyl groups. The methylene (B1212753) protons adjacent to the phosphonate (B1237965) oxygen (O-CH₂) and those on the pentyl group directly bonded to phosphorus (P-CH₂) are of particular diagnostic importance. Due to the chiral center at the phosphorus atom, the protons of the adjacent methylene groups can be diastereotopic, leading to more complex splitting patterns.
The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the pentyl chains. The chemical shifts of the carbons directly bonded to oxygen and phosphorus are significantly influenced by the electronegativity of these heteroatoms.
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonates. The precise chemical shift can provide information about the electronic environment of the phosphorus nucleus.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| P | ³¹P | ~ 25 - 35 | Singlet | - |
| P-CH₂ | ¹H | ~ 1.5 - 1.8 | Multiplet | J(H,P) ≈ 18-22 |
| P-CH₂-CH₂ | ¹H | ~ 1.6 - 1.9 | Multiplet | |
| P-CH₂-CH₂-CH₂ | ¹H | ~ 1.2 - 1.4 | Multiplet | |
| P-(CH₂)₃-CH₂ | ¹H | ~ 1.2 - 1.4 | Multiplet | |
| P-(CH₂)₄-CH₃ | ¹H | ~ 0.8 - 1.0 | Triplet | J(H,H) ≈ 7 |
| O-CH₂ | ¹H | ~ 3.8 - 4.1 | Multiplet | J(H,P) ≈ 6-8 |
| O-CH₂-CH₂ | ¹H | ~ 1.5 - 1.7 | Multiplet | |
| O-(CH₂)₂-CH₂ | ¹H | ~ 1.2 - 1.4 | Multiplet | |
| O-(CH₂)₃-CH₂ | ¹H | ~ 1.2 - 1.4 | Multiplet | |
| O-(CH₂)₄-CH₃ | ¹H | ~ 0.8 - 1.0 | Triplet | J(H,H) ≈ 7 |
| P-CH₂ | ¹³C | ~ 25 - 30 | Doublet | J(C,P) ≈ 135-145 |
| P-CH₂-CH₂ | ¹³C | ~ 22 - 27 | Doublet | J(C,P) ≈ 4-6 |
| P-CH₂-CH₂-CH₂ | ¹³C | ~ 30 - 35 | Doublet | J(C,P) ≈ 15-20 |
| P-(CH₂)₃-CH₂ | ¹³C | ~ 22 - 25 | Singlet | |
| P-(CH₂)₄-CH₃ | ¹³C | ~ 13 - 15 | Singlet | |
| O-CH₂ | ¹³C | ~ 65 - 70 | Doublet | J(C,P) ≈ 6-8 |
| O-CH₂-CH₂ | ¹³C | ~ 30 - 35 | Singlet | |
| O-(CH₂)₂-CH₂ | ¹³C | ~ 27 - 32 | Singlet | |
| O-(CH₂)₃-CH₂ | ¹³C | ~ 22 - 25 | Singlet | |
| O-(CH₂)₄-CH₃ | ¹³C | ~ 13 - 15 | Singlet |
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR signals and for confirming the connectivity within the this compound molecule. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, allowing for the tracing of the proton spin systems within the pentyl chains. Cross-peaks will connect adjacent methylene and methyl groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned proton resonances. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the phosphorus atom and the ester linkages, for instance, by observing correlations from the O-CH₂ protons to the phosphorus-bonded carbons and vice-versa. sdsu.edu
Mass Spectrometry (MS) Characterization
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of this compound.
The fragmentation of organophosphorus esters in mass spectrometry is often characterized by rearrangements and cleavages of the alkyl chains. nih.govmdpi.com For this compound, common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) are expected to involve:
α-Cleavage: Cleavage of the C-C bond alpha to the phosphorus atom in the P-pentyl group.
McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon of an ester pentyl group to the phosphoryl oxygen, followed by the elimination of a neutral alkene (pentene). This process can occur sequentially for both ester groups.
Cleavage of the P-O and O-C bonds: These cleavages can lead to the formation of various fragment ions containing the phosphorus core.
Interactive Data Table: Predicted Key Fragment Ions of this compound in Mass Spectrometry
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 292 | [C₁₅H₃₃O₃P]⁺• | Molecular Ion |
| 222 | [C₁₀H₂₃O₃P]⁺• | Loss of C₅H₁₀ (pentene) via McLafferty rearrangement |
| 152 | [C₅H₁₃O₃P]⁺• | Sequential loss of two C₅H₁₀ molecules |
| 167 | [C₅H₁₂O₃P]⁺ | Protonated phosphonic acid after loss of both pentyl groups as pentene |
| 125 | [H₄PO₃]⁺ | Fragment containing the phosphonic acid core |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of the molecular ion and its fragments. nih.govnih.gov For this compound (C₁₅H₃₃O₃P), the theoretical exact mass can be calculated and compared with the experimentally determined mass to provide unambiguous confirmation of the molecular formula.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. researchgate.netnih.gov
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the P=O stretching vibration, which is a highly characteristic feature of organophosphorus compounds. Other significant bands will arise from the P-O-C and C-H stretching and bending vibrations.
The Raman spectrum will also show the P=O stretch, although its intensity may differ from that in the IR spectrum. The C-C and C-H vibrations of the pentyl chains are also expected to be prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
| P=O stretch | 1240 - 1280 | IR, Raman | Strong (IR), Medium (Raman) |
| P-O-C stretch | 1020 - 1060 | IR, Raman | Strong (IR) |
| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman | Strong |
| C-H bend (alkyl) | 1370 - 1470 | IR, Raman | Medium |
| P-C stretch | 650 - 750 | IR, Raman | Medium-Weak |
X-ray Crystallography of Related Phosphonate Structures
While there is no specific information available on the single-crystal X-ray diffraction of this compound, which is a liquid at room temperature, the crystal structures of related phosphonate derivatives have been reported. nih.gov X-ray crystallography of crystalline phosphonates provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This data is invaluable for understanding the steric and electronic properties of the phosphonate group and for computational modeling studies. The study of crystalline derivatives allows for a detailed structural comparison and understanding of the influence of different substituents on the molecular geometry of phosphonates.
Theoretical and Computational Chemistry Studies of Dipentyl Pentylphosphonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For Dipentyl pentylphosphonate, these methods offer a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic properties of organophosphorus compounds. By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, electronic energies, and descriptors of chemical reactivity.
For this compound, DFT calculations can reveal key aspects of its electronic structure. The distribution of electron density, particularly around the phosphoryl (P=O) group, is crucial for its function as a metal extractant. The oxygen atom of the phosphoryl group typically carries a significant negative partial charge, making it the primary site for coordination with metal ions. The pentyl chains attached to the phosphorus atom and the ester oxygens influence the steric accessibility and solubility of the molecule in organic solvents.
Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical behavior. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In the context of solvent extraction, these descriptors can help in understanding the thermodynamics of the extraction process.
Table 1: Representative DFT-Calculated Electronic Properties for Dialkyl Alkylphosphonates *
| Property | Representative Value | Significance for this compound |
|---|---|---|
| HOMO Energy | -7.5 to -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.5 to 2.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 9.0 to 11.0 eV | Suggests high chemical stability. |
| Dipole Moment | 3.0 to 4.0 D | A significant dipole moment influences intermolecular interactions and solubility. |
| Partial Charge on P=O Oxygen | -0.6 to -0.8 e | Highlights the primary site for metal ion coordination. |
\Note: These are typical values for analogous dialkyl alkylphosphonates and serve as an estimation for this compound in the absence of specific published data.*
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful for deriving spectroscopic parameters. For this compound, these methods can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Theoretical vibrational spectra can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule. The characteristic P=O stretching frequency, for instance, is sensitive to the molecular environment and coordination with metal ions. Ab initio calculations can predict how this frequency shifts upon complexation, providing a computational fingerprint for the extraction process.
Similarly, predicting ¹H, ¹³C, and ³¹P NMR chemical shifts can assist in the structural elucidation of this compound and its metal complexes. Changes in chemical shifts upon metal binding can be correlated with changes in the electronic environment of the nuclei, offering further evidence of the coordination mode.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
The long and flexible pentyl chains of this compound give rise to a vast conformational space. Molecular Dynamics (MD) simulations are a powerful computational technique to explore these conformations and understand the dynamic behavior of the molecule. By simulating the atomic motions over time, MD can provide insights into the preferred shapes of the molecule and the energy barriers between different conformations.
Understanding the conformational landscape is crucial as the shape of the extractant molecule can influence its ability to approach and bind with metal ions. MD simulations can reveal how the pentyl chains arrange themselves in different solvent environments, which is directly relevant to its application in liquid-liquid extraction systems. The simulations can also provide information on the aggregation behavior of the extractant molecules in the organic phase.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis, hydrolysis, or degradation. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.
For instance, the hydrolysis of phosphonate (B1237965) esters is a reaction of significant interest. Computational studies on analogous compounds have elucidated the step-by-step mechanism, often involving the nucleophilic attack of a water molecule on the phosphorus center. Calculating the energy of the transition state provides the activation energy of the reaction, which is a key parameter in determining the reaction rate. This knowledge is valuable for understanding the stability of this compound under various conditions.
Table 2: Representative Calculated Activation Energies for Phosphonate Ester Hydrolysis *
| Reaction Type | Computational Method | Representative Activation Energy (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 20 - 25 |
| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 15 - 20 |
\Note: These values are based on studies of similar phosphonate esters and provide an estimate for the hydrolysis of this compound.*
Ligand-Metal Interaction Modeling for Solvent Extraction Systems
A primary application of theoretical chemistry in the study of this compound is in modeling its interaction with metal ions in solvent extraction systems. Computational models can predict the structure, stability, and bonding characteristics of the resulting metal-ligand complexes.
DFT calculations are widely used to determine the geometry of the complex formed between this compound and a metal ion, such as an actinide or lanthanide. These calculations can confirm the coordination number of the metal ion and the binding mode of the ligand. Typically, the phosphoryl oxygen atom of the phosphonate acts as the primary donor atom. The calculations can also provide the binding energy of the complex, which is a measure of its stability. A higher binding energy suggests a more favorable extraction.
Furthermore, advanced computational techniques can be used to analyze the nature of the metal-ligand bond, determining the extent of covalent and electrostatic contributions. This is particularly important in understanding the selectivity of the extractant for certain metal ions over others. For example, subtle differences in the electronic structure of actinides and lanthanides can lead to differences in their bonding with the extractant, which forms the basis for their separation. researchgate.net
Table 3: Representative Calculated Binding Energies for Metal-Phosphonate Complexes *
| Metal Ion | Ligand | Computational Method | Representative Binding Energy (kcal/mol) |
|---|---|---|---|
| UO₂²⁺ | Dialkyl Alkylphosphonate | DFT | -40 to -60 |
| Eu³⁺ | Dialkyl Alkylphosphonate | DFT | -30 to -50 |
| Am³⁺ | Dialkyl Alkylphosphonate | DFT | -35 to -55 |
\Note: These are representative binding energies for complexes of similar phosphonate ligands with various metal ions, illustrating the expected trends for this compound.*
Applications of Dipentyl Pentylphosphonate in Separation Science and Chemical Processes
Nuclear Fuel Cycle and Radiochemistry
In the realm of nuclear science, Dipentyl pentylphosphonate plays a critical role in the separation and purification of radioactive elements. Its application is central to managing the complexities of the nuclear fuel cycle, from processing spent fuel to preparing radionuclides for medical use.
Extraction Chromatography for Actinide Separation (Uranium, Neptunium, Thorium, Plutonium)
This compound is the active component in commercially available extraction chromatographic materials, most notably the UTEVA resin. This resin is widely employed for the selective separation of actinides from various matrices. The separation mechanism relies on the strong extraction of tetravalent and hexavalent actinides from acidic media, particularly nitric acid and hydrochloric acid.
The affinity of actinides for this compound allows for their effective separation from other fission products and bulk matrix elements. For instance, Thorium (Th) and Uranium (U) can be retained on a UTEVA column from acidic solutions while other elements are washed away. Subsequently, they can be selectively eluted by changing the acid concentration or using complexing agents. This technique is crucial for analytical procedures in environmental monitoring and nuclear forensics. nih.govresearchgate.net The separation of Plutonium (Pu) and Neptunium (Np) is also readily achievable, although their overlapping alpha energies can sometimes necessitate the use of specific tracers for accurate quantification. eichrom.com These chromatographic methods are often more rapid and generate less waste compared to traditional ion-exchange or solvent extraction techniques. researchgate.net
Table 1: General Elution Scheme for Actinide Separation using this compound Resin (UTEVA)
| Step | Reagent | Action |
| Load | Sample in 3M Nitric Acid | Thorium, Uranium, Neptunium, and Plutonium are retained on the resin. |
| Rinse | 3M Nitric Acid | Removes non-retained ions. |
| Elute Pu | Nitric Acid with a reducing agent (e.g., Iron(II) sulfamate) | Reduces Pu(IV) to Pu(III), which is not retained and elutes. |
| Elute Np | Dilute Hydrochloric Acid | Neptunium is eluted. |
| Elute Th | Concentrated Hydrochloric Acid | Thorium is stripped from the resin. |
| Elute U | Dilute Hydrochloric Acid or Ammonium Bicarbonate | Uranium is eluted from the column. |
Note: This is a generalized scheme. Specific concentrations and reagents may vary based on the sample matrix and desired separation.
Separation of Cyclotron-Produced Radionuclides (e.g., Scandium) from Target Matrices
A significant application of this compound is in the purification of medical radionuclides produced in cyclotrons. The separation of Scandium-44 (⁴⁴Sc) from irradiated calcium or titanium targets is a prime example. nih.govnih.govsnmjournals.org ⁴⁴Sc is a promising positron emission tomography (PET) isotope, but its use depends on its efficient separation from the much larger mass of the target material. nih.govresearchgate.net
Researchers have demonstrated a novel and rapid separation method using UTEVA resin, which contains this compound as its active extractant. nih.gov In this process, a calcium target is dissolved in concentrated hydrochloric acid and loaded onto the UTEVA column. researchgate.net Scandium(III) shows strong retention at high HCl concentrations, while Calcium(II) does not, allowing for a clean separation. The trapped ⁴⁴Sc can then be eluted with a small volume of dilute acid, resulting in a high-purity product suitable for radiolabeling biomolecules for PET imaging. nih.govnih.gov This method represents a significant simplification over previous production methodologies. nih.gov
Table 2: Research Findings on ⁴⁴Sc Separation Using this compound (UTEVA Resin)
| Parameter | Finding | Reference |
| Recovery Yield | >80% of the activity generated at end of bombardment (EoB). | nih.govnih.gov |
| Separation Time | Rapid, typically less than 20 minutes. | nih.govnih.gov |
| Elution Volume | Small, approximately 400 μL. | nih.govnih.gov |
| Eluent | Fractions with an approximate concentration of 1M HCl. | nih.gov |
| Product Purity | Suitable for direct labeling of small biomolecules with excellent specific activities and radiochemical purity. | nih.govresearchgate.net |
Recovery and Purification Processes in Nuclear Waste Management
The management of high-level nuclear waste (HLW) is a major challenge in the nuclear industry. This waste contains a complex mixture of fission products and long-lived actinide elements. nih.gov Separating these actinides (a process known as partitioning) is a key strategy to reduce the long-term radiotoxicity and heat load of the waste, potentially simplifying its final geological disposal. pnnl.govref.ac.uknih.gov
This compound is a valuable extractant in processes designed to recover actinides from acidic HLW streams. oecd-nea.org Its ability to selectively extract tetravalent and hexavalent actinides allows for their separation from the bulk of the fission products, particularly the chemically similar lanthanides. nih.gov While solvent extraction is the most common method for these large-scale separations, the principles are directly related to the extraction chromatography applications mentioned earlier. nih.gov The recovery of elements like plutonium from analytical waste solutions using phosphonate-based solvents has also been studied to minimize actinide discharge into the environment. iaea.org
Hydrometallurgy and Metal Ion Extraction
Beyond the nuclear field, the principles of selective metal extraction using this compound are applied in hydrometallurgy. Hydrometallurgy involves extracting metals from ores or waste materials by dissolving them in aqueous solutions and then recovering the metals. purolite.comdntb.gov.ua
Selective Extraction of Specific Metal Ions from Complex Mixtures
The strong affinity of this compound for certain metal ions in high oxidation states makes it suitable for their selective recovery from complex aqueous solutions. This is particularly relevant for the extraction of metals like uranium and thorium from ore leachates. researchgate.net The process involves contacting the metal-bearing aqueous solution with an organic solvent containing this compound. The target metal ions are transferred to the organic phase, leaving impurities behind in the aqueous phase. The metal can then be stripped from the organic phase into a clean aqueous solution for further processing. This selectivity is crucial for producing high-purity metals from low-grade ores or complex waste streams. purolite.com
Development of Extraction Resins and Chromatographic Materials Utilizing this compound
The effectiveness of this compound in solvent extraction has led to its incorporation into solid-phase extraction materials, creating what are known as solvent-impregnated resins or extraction chromatographic resins. purolite.com The UTEVA resin is the most prominent commercial example.
These materials are produced by adsorbing this compound onto an inert polymeric support. This combines the high selectivity of the liquid extractant with the ease of handling of a solid resin. purolite.com This approach offers several advantages over traditional liquid-liquid extraction, including:
Reduced solvent inventory.
Simpler experimental setups (using columns instead of mixer-settlers).
Lower generation of mixed organic-aqueous waste.
Potential for more rapid and efficient separations. researchgate.net
The development of these resins has significantly advanced the analytical-scale separation of actinides and has shown great promise for the purification of medical radioisotopes. researchgate.netnih.gov
Role as a Synthetic Intermediate in Organic Chemistry
This compound serves as a versatile synthetic intermediate in organic chemistry, primarily owing to the reactivity of the phosphonate (B1237965) functional group. It can be employed as a precursor for the synthesis of other valuable organophosphorus compounds and as a key reagent in important carbon-carbon bond-forming reactions.
Precursor for Other Organophosphorus Compounds
As a phosphonate ester, this compound can be chemically modified to yield a variety of other organophosphorus compounds. The P-C bond is generally stable, while the P-O-C ester linkages can be cleaved or transformed. This allows the compound to serve as a starting point for molecules with tailored properties.
One of the most common transformations is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This reaction, typically carried out under acidic or basic conditions, replaces the pentoxy groups with hydroxyl groups. The resulting pentylphosphonic acid is a useful intermediate itself, for instance, in the synthesis of metal-organic frameworks or as a surface modifier.
Furthermore, the ester groups can be exchanged through transesterification. Reacting this compound with a different alcohol in the presence of a catalyst allows for the synthesis of other phosphonate esters. This is particularly useful for introducing different functionalities into the molecule or for creating phosphonate-based polymers. sci-hub.st
The conversion of phosphonate esters into phosphonochloridates using reagents like phosphorus pentachloride or oxalyl chloride is another synthetic route. mdpi.com These highly reactive intermediates can then be treated with various nucleophiles, such as amines or alcohols, to produce phosphonamidates or different phosphonate esters, respectively. mdpi.com
Table 1: Synthetic Transformations of this compound
| Starting Material | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| This compound | Hydrolysis | H₂O, Acid/Base | Pentylphosphonic acid |
| This compound | Transesterification | Different Alcohol (R'-OH), Catalyst | Dialkyl pentylphosphonate (R'₂) |
| This compound | Chlorination | PCl₅ or (COCl)₂ | Pentylphosphonic dichloride |
Reagent in Named Reactions for Carbon-Carbon Bond Formation
This compound is a suitable reagent for the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the stereoselective synthesis of alkenes. researchgate.netdbpedia.org This reaction is a significant modification of the Wittig reaction and offers several advantages, including the use of a more nucleophilic, less basic carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
In the HWE reaction, the phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom using a base (e.g., sodium hydride) to form a stabilized phosphonate carbanion. organic-chemistry.org This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a new carbon-carbon bond. wikipedia.orgsigmaaldrich.com The resulting intermediate subsequently eliminates a dialkyl phosphate salt to yield an alkene. wikipedia.org The reaction typically shows a strong preference for the formation of the (E)-alkene (trans isomer). wikipedia.orgorganic-chemistry.org
The general mechanism is as follows:
Deprotonation: The phosphonate is treated with a base to form a resonance-stabilized carbanion.
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. wikipedia.org
Elimination: This intermediate collapses, forming an oxaphosphetane ring which then fragments to give the alkene and a water-soluble dialkyl phosphate. alfa-chemistry.com
Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
|---|---|
| Reactants | Stabilized phosphonate ester (e.g., this compound), Aldehyde or Ketone, Base |
| Product | Alkene (predominantly E-isomer) |
| Byproduct | Water-soluble dialkyl phosphate |
| Advantages | High (E)-selectivity, high reactivity of the carbanion, simple purification. alfa-chemistry.com |
Applications in Materials Science
In materials science, this compound finds applications as an additive to enhance polymer properties, particularly flame retardancy, and as a molecule for modifying surfaces to improve adhesion.
Polymer Additives (e.g., Flame Retardancy Mechanisms)
Organophosphorus compounds, including phosphonates like this compound, are widely used as halogen-free flame retardants in various polymers. nih.govnih.gov They can improve the fire safety of materials by interfering with the combustion cycle through actions in both the gas phase and the condensed (solid) phase. nih.govnih.gov
Gas-Phase Mechanism: During combustion, the phosphonate compound can decompose to produce volatile phosphorus-containing radicals (such as PO•). nih.gov These radicals act as scavengers in the flame, intercepting and neutralizing the high-energy H• and HO• radicals that propagate the combustion chain reaction. nih.govnih.gov This process, known as flame inhibition, cools the flame and reduces the rate of burning. nih.gov
Condensed-Phase Mechanism: In the solid polymer, the phosphonate can promote the formation of a protective layer of char on the material's surface upon heating. specialchem.com This occurs as the phosphorus compound decomposes to form phosphoric or polyphosphoric acid, which acts as a dehydrating agent and promotes cross-linking of the polymer chains. specialchem.comcrepim.fr The resulting char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, and it slows the release of flammable volatile gases that would otherwise fuel the fire. specialchem.comcrepim.fr
Table 3: Flame Retardancy Mechanisms of Organophosphorus Additives
| Phase | Mechanism | Action |
|---|---|---|
| Gas Phase | Flame Inhibition | Phosphorus radicals (e.g., PO•) trap H• and HO• radicals, interrupting the combustion cycle. nih.govnih.gov |
| Condensed Phase | Char Formation | Promotes dehydration and cross-linking to form an insulating char layer on the polymer surface. specialchem.comcrepim.fr |
Surface Functionalization and Adhesion Promotion
Phosphonates and their corresponding phosphonic acids are effective agents for surface modification and adhesion promotion, particularly for metal and metal oxide substrates. specialchem.commdpi.com Adhesion promoters are bifunctional molecules that act as an interface to create a durable bond between a substrate and a coating or adhesive. ul.com
This compound, typically after hydrolysis to pentylphosphonic acid, can form strong, self-assembled monolayers on various oxide surfaces (e.g., zirconia, titania, alumina (B75360), and steel). mdpi.com The phosphonate headgroup strongly binds to the metal oxide surface through covalent or strong coordinate bonds. The outward-facing pentyl chains then create a new surface with altered properties, such as hydrophobicity.
This functionalization can serve several purposes:
Adhesion Promotion: By creating a chemically compatible interface, phosphonates can significantly improve the adhesion of polymer coatings, paints, or adhesives to metal surfaces, enhancing the durability and corrosion resistance of the final product. ul.comspecialchem.com
Surface Property Modification: The grafted organic layer can be used to control surface energy, wettability, and friction.
Nanoparticle Stabilization: Phosphonates can be used to coat and stabilize nanoparticles, preventing their aggregation and allowing for their dispersion in various media. mdpi.com
Environmental Fate and Degradation Pathways of Dipentyl Pentylphosphonate
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Dipentyl pentylphosphonate, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.
The general mechanism for the photolytic degradation of phosphonates can involve the generation of reactive radical species, which then participate in further degradation reactions. The pentyl groups in this compound may also be susceptible to photo-oxidation, leading to a variety of smaller, more polar degradation products.
Table 1: General Photolytic Degradation Parameters for Related Compound Classes
| Compound Class | Wavelength Range (nm) | Primary Reaction | Influencing Factors |
| Organophosphate Esters | 290-400 (Sunlight) | P-O-C bond cleavage | Photosensitizers, pH, Oxygen |
| Dialkyl Phthalates | 290-400 (Sunlight) | Side-chain oxidation | Humic substances |
Note: This table is illustrative and based on general knowledge of related compound classes due to the absence of specific data for this compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkages in this compound are susceptible to hydrolysis. This process can be catalyzed by acids or bases. nih.gov The rate of hydrolysis is significantly influenced by the pH of the aqueous environment.
Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters typically involves the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the phosphorus atom.
The hydrolysis of this compound is expected to occur in a stepwise manner, first yielding pentyl pentylphosphonate and pentanol (B124592), followed by the hydrolysis of the second ester bond to produce pentylphosphonic acid and another molecule of pentanol. The carbon-phosphorus bond in the resulting pentylphosphonic acid is generally stable to hydrolysis. nih.gov
Table 2: Expected Hydrolysis Products of this compound
| Reactant | Condition | Primary Intermediate Product | Final Products |
| This compound | Acid or Base Catalysis | Pentyl pentylphosphonate | Pentylphosphonic acid, Pentanol |
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of many organic compounds in the environment. Bacteria, in particular, have evolved diverse enzymatic systems to metabolize organophosphorus compounds.
Microorganisms can utilize phosphonates as a source of phosphorus, carbon, or both. ntua.gr The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bonds by phosphotriesterases or similar hydrolases. researchgate.netagri.gov.il This would result in the formation of pentyl pentylphosphonate and subsequently pentylphosphonic acid, along with pentanol.
The central challenge in the complete biodegradation of phosphonates is the cleavage of the highly stable carbon-phosphorus (C-P) bond. nih.gov Bacteria have evolved specific enzymatic pathways to break this bond. One of the most well-studied is the C-P lyase pathway, which involves a multi-enzyme complex that can cleave the C-P bond of various alkylphosphonates. researchgate.net Another pathway involves phosphonatases, which can hydrolyze the C-P bond in certain activated phosphonates. nih.gov
The degradation of the pentyl chains would likely proceed through standard microbial pathways for alkane metabolism, such as beta-oxidation, to ultimately yield carbon dioxide and water.
Several classes of enzymes are known to be involved in the transformation of phosphonates.
Phosphotriesterases (PTEs): These enzymes catalyze the hydrolysis of the ester bonds in organophosphorus triesters. A PTE would likely initiate the degradation of this compound. agri.gov.il
C-P Lyase: This enzyme complex is capable of cleaving the C-P bond in a variety of unactivated alkylphosphonates, which would be a critical step in the complete mineralization of pentylphosphonic acid. nih.gov
Phosphonatases: These enzymes catalyze the hydrolytic cleavage of the C-P bond in specific phosphonates, often those with a carbonyl group adjacent to the phosphonate moiety. nih.gov While not directly applicable to pentylphosphonic acid, they represent a known mechanism for C-P bond cleavage.
Environmental Mobility and Persistence in Various Compartments
The environmental mobility and persistence of this compound determine its distribution and potential for long-range transport and accumulation.
The mobility of phosphonates in soil is influenced by sorption processes. researchgate.net Organophosphonates can bind to soil particles, particularly to metal oxides and clay minerals, which can reduce their leaching into groundwater. nih.gov The extent of sorption is dependent on soil properties such as organic matter content, pH, and clay content. frontiersin.org Generally, phosphonates with longer alkyl chains may exhibit greater sorption to soil organic matter due to hydrophobic interactions.
The persistence of organophosphorus esters in the environment can vary widely. While some are readily biodegradable, others can be more persistent, especially in environments with low microbial activity. nih.gov The persistence of this compound will depend on the rates of its abiotic and biotic degradation. Given the stability of the C-P bond, pentylphosphonic acid, a potential degradation product, may exhibit greater persistence than the parent ester.
Volatilization is another potential transport pathway. Compounds with moderate vapor pressure can move from soil or water into the atmosphere. While specific data for this compound is lacking, its molecular weight and structure suggest it would have a low to moderate vapor pressure.
Organophosphate esters have been shown to bioaccumulate in aquatic and terrestrial organisms. mdpi.comresearchgate.net The degree of bioaccumulation is often related to the compound's octanol-water partition coefficient (Kow), with more lipophilic compounds having a greater tendency to accumulate in fatty tissues. nih.gov Tripentyl phosphate (B84403), a structurally related compound, has shown potential for trophic biomagnification in some food webs. researchgate.net
Table 3: Factors Influencing the Environmental Mobility and Persistence of this compound
| Environmental Compartment | Key Processes | Influencing Factors |
| Soil | Sorption, Biodegradation, Leaching | Organic matter content, pH, Clay content, Microbial activity |
| Water | Hydrolysis, Photolysis, Biodegradation | pH, Sunlight intensity, Microbial populations, Temperature |
| Air | Volatilization, Photolysis | Vapor pressure, Atmospheric conditions |
| Biota | Bioaccumulation, Metabolism | Lipophilicity (Kow), Metabolic capability of organisms |
Advanced Analytical Methodologies for Detection and Quantification of Dipentyl Pentylphosphonate
Chromatographic Techniques
Chromatographic methods are central to the analysis of Dipentyl pentylphosphonate, providing the necessary separation from potential interferences within a sample. The selection between gas and liquid chromatography is largely dependent on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. nih.gov The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
For trace analysis of this compound, a typical GC-MS method would employ a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The operating conditions, including oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve good chromatographic resolution and peak shape. Electron ionization (EI) is a common ionization technique used for this class of compounds, often yielding characteristic fragmentation patterns that aid in structural elucidation and identification. nih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 10 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Agilent 5975C or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (m/z 50-550) |
This table presents typical parameters for the GC-MS analysis of organophosphorus compounds and is representative for this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms
For non-volatile forms of this compound or when derivatization is not desirable, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique separates compounds in a liquid mobile phase passing through a packed column. The eluent from the LC is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing more polar organophosphorus compounds that may be present in aqueous environmental samples. researchgate.netnih.gov
A sensitive method for phosphonates can be achieved using LC coupled with tandem mass spectrometry (LC-MS/MS), often employing an Orbitrap mass analyzer for high-resolution and accurate mass measurements. researchgate.net Derivatization, for instance through methylation, can significantly enhance the sensitivity of the analysis for certain phosphonates, increasing it by 2-3 orders of magnitude. researchgate.netnih.gov
Table 2: Representative LC-MS/MS Parameters for Phosphonate (B1237965) Analysis
| Parameter | Value |
|---|---|
| LC System | Thermo Scientific Vanquish or equivalent |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.3 mL/min |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ion Source | Heated Electrospray Ionization (HESI), positive or negative mode |
| Scan Mode | Full scan and targeted MS/MS |
This table illustrates typical parameters for the LC-MS/MS analysis of phosphonates, which can be adapted for this compound. researchgate.netnih.gov
Hyphenated Techniques in Complex Matrices
Hyphenated techniques, which combine two or more analytical methods, are invaluable for the analysis of this compound in complex matrices such as industrial wastewater or soil extracts. The coupling of a separation technique with a highly selective detector like a mass spectrometer (e.g., GC-MS, LC-MS) is a prime example. researchgate.net
Further hyphenation, such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), can provide enhanced separation for extremely complex samples. Another powerful hyphenated technique is the coupling of gas chromatography with inductively coupled plasma mass spectrometry (GC-ICP-MS) for element-specific detection, in this case, for phosphorus. researchgate.net This approach offers high selectivity for phosphorus-containing compounds, significantly reducing matrix interference.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Phosphorus Quantification
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the quantification of phosphorus in samples containing this compound. nih.gov In this method, the sample is introduced into an argon plasma, which atomizes and ionizes the components. The resulting ions are then guided into a mass spectrometer for separation and detection.
For the analysis of organophosphorus compounds, ICP-MS can be coupled with a separation technique like liquid chromatography (LC-ICP-MS) or gas chromatography (GC-ICP-MS). This allows for the speciation of different phosphorus-containing compounds. A significant challenge in phosphorus detection by ICP-MS is the potential for polyatomic interferences at its mass-to-charge ratio (m/z 31). Modern ICP-MS instruments equipped with collision/reaction cells or tandem mass spectrometry (ICP-MS/MS) can effectively mitigate these interferences by using a reaction gas like oxygen to shift the phosphorus analysis to a different mass (e.g., m/z 47 for PO+), thereby improving the detection limits. researchgate.netnih.govrsc.org
Table 3: Typical Performance of ICP-MS/MS for Phosphorus Detection
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole ICP-MS |
| Reaction Gas | Oxygen (O₂) |
| Analyte Ion | ³¹P⁺ |
| Product Ion | ⁴⁷PO⁺ |
| Detection Limit | < 0.1 µg/L |
| Linearity (R²) | > 0.999 |
This table shows representative performance data for phosphorus analysis using ICP-MS/MS, which is applicable for the quantification of total phosphorus from this compound after appropriate sample digestion. rsc.org
Method Development and Validation for Environmental and Industrial Samples
The development and validation of analytical methods for this compound are crucial to ensure the reliability and accuracy of the results. This process involves several key steps, including sample preparation, optimization of instrumental parameters, and assessment of method performance characteristics.
Sample preparation for environmental and industrial samples often involves extraction and cleanup to isolate the analyte from the complex matrix. epa.govepa.govshimadzu.com For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. researchgate.netepa.gov For solid samples like soil or sludge, techniques such as Soxhlet or ultrasonic extraction may be used. shimadzu.com
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. The validation parameters typically evaluated include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. akjournals.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. akjournals.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). akjournals.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. chromatographyonline.comchromatographyonline.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comchromatographyonline.com
Table 4: Representative Method Validation Data for the Analysis of an Organophosphorus Compound by GC-MS
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| Concentration Range | 0.1 - 100 µg/L |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 15% |
| LOD | 0.05 µg/L |
| LOQ | 0.15 µg/L |
This table provides illustrative validation parameters for the GC-MS analysis of an organophosphorus compound, which are representative of what would be expected for a validated method for this compound. akjournals.com
Future Research Trajectories and Emerging Perspectives on Dipentyl Pentylphosphonate
Exploration of Novel Synthetic Routes and Catalyst Systems
The traditional synthesis of dialkyl alkylphosphonates, including Dipentyl pentylphosphonate, often relies on established methods like the Michaelis-Arbuzov and Hirao reactions. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netresearchgate.netuiowa.edu The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, offers another significant route. researchgate.net Future research is focused on optimizing these classic methods and developing entirely new synthetic pathways and more efficient and selective catalyst systems.
One promising area of exploration is the development of novel catalyst systems for phosphonate (B1237965) synthesis. While palladium-based catalysts have been effective in Hirao-type couplings, research is ongoing to find more sustainable and cost-effective alternatives. researchgate.net Nickel-catalyzed cross-coupling reactions are emerging as a viable option for the formation of C-P bonds. organic-chemistry.org Additionally, catalyst-free methods, often promoted by microwave irradiation or ultrasound, are being investigated to align with the principles of green chemistry. rsc.org
Future research in this area will likely focus on:
Developing highly active and selective catalysts based on earth-abundant and non-toxic metals.
Exploring novel reaction mechanisms that allow for the formation of the C-P bond under milder conditions.
Designing continuous-flow processes for the synthesis of this compound, enabling better control over reaction parameters and facilitating large-scale production.
Investigating enzymatic or biocatalytic routes for a more sustainable and environmentally friendly synthesis.
| Reaction | Reactants | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Typically heat | Wide applicability, well-established | Can require harsh conditions, potential for side reactions |
| Hirao Reaction | Dialkyl phosphite, Aryl/Vinyl halide | Palladium catalyst, Base | Good for forming C(sp2)-P bonds, high yields | Cost and toxicity of palladium catalyst |
Development of Advanced Functional Materials Incorporating this compound
The unique chemical properties of this compound make it a promising candidate for incorporation into a variety of advanced functional materials. Its primary established application is as an extractant in separation science, particularly for the selective recovery of actinides.
This compound is the active component in UTEVA Resin, which is utilized for the separation of uranium and tetravalent actinides. This application highlights its strong affinity for these metal ions, a property that can be leveraged in the design of other functional materials for environmental remediation and nuclear waste management.
Beyond its use in extraction chromatography, research is exploring the integration of phosphonate functionalities into polymers to create materials with tailored properties. Phosphonate-functionalized polymers have shown potential in a range of applications, including:
Flame retardants: Organophosphorus compounds are known for their flame-retardant properties. Incorporating this compound into polymer matrices could enhance their fire resistance. Phosphorus-based flame retardants can act in both the condensed and gas phases to inhibit combustion.
Biomedical materials: Phosphonate-containing polymers are being investigated for biomedical applications due to their biocompatibility and ability to interact with biological systems.
Coatings and adhesives: The adhesive properties of phosphonates to metal surfaces make them suitable for developing corrosion-resistant coatings and high-performance adhesives.
Future research in this domain will likely focus on:
Synthesizing novel polymers and copolymers with this compound moieties to create materials with enhanced thermal stability, flame retardancy, and metal-ion binding capabilities.
Developing phosphonate-based sensors for the detection of specific metal ions, leveraging the selective binding properties of the phosphonate group.
Fabricating composite materials where this compound is immobilized on a solid support to create highly efficient and reusable adsorbents for water purification.
| Material Type | Functionality | Potential Application |
|---|---|---|
| Extraction Resins (e.g., UTEVA) | Selective metal ion binding | Nuclear waste reprocessing, environmental remediation |
| Flame-Retardant Polymers | Inhibition of combustion | Electronics, construction materials, textiles |
| Corrosion-Inhibiting Coatings | Adhesion to metal surfaces | Protection of metallic structures |
| Chemical Sensors | Specific analyte recognition | Environmental monitoring, industrial process control |
Sustainable and Green Chemical Approaches for Production and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Future research will prioritize the development of more sustainable and environmentally benign methods for its production and use.
Key areas of focus for green synthesis include:
Solvent-free reactions: Conducting reactions without the use of volatile organic solvents minimizes waste and reduces environmental impact. Microwave-assisted and ultrasound-promoted syntheses of phosphonates have been shown to proceed efficiently under solvent-free conditions. rsc.org
Use of greener solvents: When a solvent is necessary, the focus is on using environmentally friendly options such as water or polyethylene (B3416737) glycol (PEG). frontiersin.org
Development of recyclable catalysts: The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. Zirconium phosphates and phosphonates are being explored as stable and reusable solid acid catalysts. mdpi.com
Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry.
In terms of applications, sustainable approaches involve designing processes that minimize waste and energy consumption. For example, in solvent extraction, the development of highly selective extractants like this compound allows for more efficient separation processes, reducing the need for multiple extraction stages and minimizing the volume of waste generated.
Future research in sustainable chemistry for this compound will likely involve:
Life cycle assessment of different synthetic routes to identify the most environmentally friendly options.
Development of biodegradable phosphonate analogues to mitigate potential long-term environmental persistence.
Exploration of closed-loop processes for extraction applications, where the extractant is efficiently recycled and reused.
Enhanced Understanding of Interfacial Chemistry in Extraction Systems
The efficiency of solvent extraction processes, where this compound is employed, is fundamentally governed by the chemical and physical phenomena occurring at the liquid-liquid interface. A deeper understanding of this interfacial chemistry is crucial for optimizing existing separation processes and designing new, more efficient ones.
The extraction of metal ions by an organophosphorus extractant like this compound involves the transfer of the metal species from the aqueous phase to the organic phase. This process is influenced by several factors at the interface, including:
Interfacial tension: The presence of the extractant and its metal complexes at the interface can alter the interfacial tension, which in turn affects droplet formation and phase separation.
Adsorption of extractant molecules: The orientation and concentration of this compound molecules at the interface play a critical role in the kinetics of metal extraction.
Formation of interfacial complexes: The mechanism of extraction may involve the formation of intermediate complexes at the interface before their transfer into the organic phase.
Advanced analytical techniques are being employed to probe the liquid-liquid interface during extraction. Techniques such as vibrational sum-frequency spectroscopy (VSFS) and interfacial tension measurements can provide valuable insights into the molecular structure and organization at the interface.
Future research in this area will aim to:
Elucidate the detailed mechanism of actinide extraction by this compound at the molecular level.
Investigate the role of the diluent (the organic solvent in which the extractant is dissolved) on the interfacial behavior and extraction efficiency.
Develop predictive models for the interfacial properties of extraction systems containing this compound.
Computational Chemistry in Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the potential to predict the properties and behavior of molecules and chemical systems. In the context of this compound, computational methods can provide valuable insights that can guide experimental research and accelerate the development of new applications.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and geometry of molecules. DFT calculations can be employed to:
Predict the stability of metal-ligand complexes formed between this compound and various metal ions, helping to explain its selectivity in extraction processes.
Investigate reaction mechanisms for the synthesis of this compound, aiding in the design of more efficient catalytic systems.
Model the vibrational spectra of the molecule and its complexes, providing a basis for the interpretation of experimental spectroscopic data.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations can be applied to:
Simulate the liquid-liquid interface in a solvent extraction system, providing a detailed picture of the distribution and orientation of this compound molecules. researchgate.net
Investigate the transport of metal ions across the interface, shedding light on the kinetics of the extraction process.
Predict the physical properties of this compound, such as its viscosity and diffusion coefficient.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. QSAR models could be developed to:
Predict the extraction efficiency of a range of phosphonate-based extractants, including this compound, for different metal ions.
Screen virtual libraries of potential extractants to identify promising candidates for specific separation applications.
The integration of these computational methods will be crucial for the rational design of new and improved systems based on this compound, ultimately reducing the need for extensive and time-consuming experimental work.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for dipentyl pentylphosphonate, and how is purity assessed in laboratory settings?
- Methodological Answer : this compound (CAS 6418-56-0) is synthesized via esterification reactions between pentylphosphonic acid and pentanol, typically catalyzed by acid or base. Purity assessment involves nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (e.g., characteristic peaks for phosphonate and alkyl groups) and gas chromatography (GC) to quantify residual solvents. Infrared (IR) spectroscopy can validate functional groups (P=O stretch at ~1250 cm⁻¹) .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Density : ~1.28 g/cm³ at 25°C (determined via pycnometry) .
- Log Pow (n-octanol/water partition coefficient) : Determined using shake-flask or HPLC methods; high log Pow (>3) indicates hydrophobicity, favoring use in liquid-liquid extraction .
- Thermal Stability : Decomposes at >200°C, releasing phosphorus oxides; differential scanning calorimetry (DSC) is used to assess decomposition thresholds .
Q. How should researchers safely handle and store this compound to mitigate reproductive toxicity risks?
- Methodological Answer : Per SDS guidelines:
- Handling : Use local exhaust ventilation, nitrile gloves (JIS T 8116), and chemical goggles (JIS T 8147) to prevent skin/eye contact. Avoid static discharge via grounded equipment .
- Storage : Seal containers tightly in cool (2–10°C), dark conditions to prevent photodegradation. Incompatible with strong oxidizers (e.g., HNO₃) .
Advanced Research Questions
Q. What methodological considerations optimize this compound’s use in scandium-44 separation from calcium targets?
- Methodological Answer : In cyclotron-produced ⁴⁴Sc purification, this compound-functionalized resins selectively bind Sc³⁺ over Ca²⁺. Key parameters:
- pH : Optimal at 2.5–3.0 to minimize Ca²⁺ co-extraction.
- Eluent : 0.1 M HCl efficiently strips Sc³⁺ with >95% recovery.
- Resin Capacity : Batch experiments quantify binding capacity (e.g., 15 mg Sc/g resin) .
Q. How do solvent composition and temperature affect metal ion extraction efficiency with this compound?
- Methodological Answer : Extraction efficiency is evaluated via batch solvent extraction:
- Solvent Polarity : Nonpolar diluents (e.g., kerosene) enhance Sc³⁺ selectivity due to ligand hydrophobicity.
- Temperature : Elevated temperatures (>40°C) reduce viscosity, improving mass transfer but may destabilize metal-ligand complexes (studied via Arrhenius plots) .
Q. What analytical strategies resolve contradictions in this compound’s stability data under varying conditions?
- Methodological Answer : Contradictions arise from photodegradation or trace oxidizer contamination. Mitigation strategies:
- Stability Studies : Accelerated aging tests (e.g., 70°C/75% RH for 1 week) with HPLC monitoring.
- Impurity Profiling : Inductively coupled plasma mass spectrometry (ICP-MS) detects metal catalysts; gas chromatography-mass spectrometry (GC-MS) identifies degradation byproducts .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
